Diisodecyl phthalate

Description

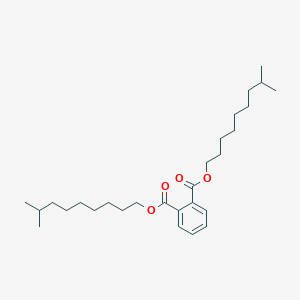

Structure

2D Structure

Properties

IUPAC Name |

bis(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4, Array | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274032 | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisodecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisodecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119394455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-''isodecyl'' phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF93T741QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-58 °F (NTP, 1992), -50 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Presence and Biogeochemical Cycling of Diisodecyl Phthalate

Sources and Release Pathways into Environmental Compartments

The introduction of DIDP into the environment occurs through various stages of its life cycle, from production to disposal.

Industrial Production and Manufacturing Emissions

DIDP is predominantly used as a plasticizer in polyvinyl chloride (PVC) products, accounting for approximately one-fifth of the total plasticizers used in Europe industrialchemicals.gov.au. Beyond PVC, it finds application in other polymers such as polyurethanes and polyacrylates, as well as in adhesives, paints, printing inks, and sealants wikipedia.orgexxonmobilchemical.comindustrialchemicals.gov.auepa.gov. Releases of DIDP to the environment can occur during its manufacture and processing, including the transportation and storage of raw materials canada.ca. Industrial processes like extrusion, injection molding, and plastisol spread coating are identified as potential emission sources regulations.gov. For instance, extrusion processes for wire and cable or hoses have an estimated emission factor of 0.01%, while blown film extrusion and injection molding have a factor of 0.05% regulations.gov. Raw material handling can result in an incidental loss of 0.01% regulations.gov. Local concentrations of DIDP in water, sediment, and soil can be particularly elevated around industrial sites where it is produced or incorporated into products greenfacts.org.

Table 1: Estimated Emission Factors for DIDP from Industrial Processes

| Industrial Process | Estimated Emission Factor (%) regulations.gov |

| Raw Materials Handling | 0.01 |

| Extrusion (Wire & Cable, Hoses) | 0.01 |

| Extrusion (Blown Film) | 0.05 |

| Injection Molding | 0.05 |

| Plastisol Spread Coating (with air treatment) | 0.163 |

Leaching and Migration from Polymeric Products

DIDP is not chemically bound to the polymer matrix in which it is incorporated, allowing it to leach or migrate into the surrounding environment over time greenfacts.orgnih.govoaepublish.com. This phenomenon is influenced by factors such as the additive's solubility and volatility, its size, the pH of the surrounding medium, temperature, the permeability of the polymer matrix, and the gaps between polymer molecules oaepublish.com. DIDP can migrate from various consumer products, including coatings on furnishings, cookware, pharmaceutical pills, and food wrappers wikipedia.org. Notably, it has been found to migrate from food wrap into high-fat foods cpsc.govmdpi.comfoodengprog.org. This migration can occur during storage, transportation, and even preparation of food products mdpi.com.

Waste Disposal and Recycling Practices

The disposal of products containing DIDP represents a significant pathway for its release into the environment canada.cagreenfacts.org. Landfills are considered likely sources of DIDP in groundwater, along with land-applied biosolids and wastewater effluents epa.govepa.gov. While DIDP is expected to be present in landfill leachate, its low water solubility (0.00017 mg/L) and strong affinity for sorption to organic carbon typically found in landfills (log KOC: 5.04 to 5.78) suggest that it is unlikely to migrate significantly to, or be highly mobile in, groundwater near landfills epa.govepa.gov. Recycling processes, while aiming to reduce waste, can also contribute to the release of chemicals, including phthalates, into the environment stoppoisonplastic.org.

Distribution and Fate in Diverse Environmental Matrices

Once released, DIDP distributes and undergoes transformation processes in various environmental compartments.

Aquatic Systems: Freshwater and Marine Environments

In aquatic systems, the distribution and fate of DIDP are largely governed by its physicochemical properties. Due to its low water solubility and high partitioning potential into organic carbon, DIDP released into water tends to distribute into sediment and the suspended particulate fraction of surface waters canada.caepa.govepa.gov. Fugacity modeling indicates that DIDP is expected to partition primarily to soil and sediment, regardless of the initial release compartment epa.gov.

DIDP can undergo both direct and indirect photolysis, forming the monoester (monoisodecyl phthalate) and isodecanol (B128192) epa.gov. It is also considered readily biodegradable under most aquatic and terrestrial aerobic environments epa.gov. Studies suggest that certain components within the isomeric mixture of DIDP biodegrade more readily than others epa.gov. The half-life for DIDP under aerobic biodegradation conditions in water is estimated to be approximately 14 to 26 days epa.gov.

Table 2: Key Environmental Fate Properties of DIDP

| Property | Value | Reference |

| Water Solubility | 0.00017 mg/L | epa.govepa.gov |

| Log KOC (Sorption to organic carbon) | 5.04 to 5.78 | epa.gov |

| Aerobic Biodegradation Half-life (Water) | ~14 to 26 days | epa.gov |

| Aerobic Biodegradation Half-life (Soil) | ~28 to 56 days | epa.gov |

| Predicted Bioconcentration Factor (BCF) in fish | 1.29 L/kg | epa.govregulations.gov |

DIDP, as an emerging contaminant, has been detected in various water bodies neptjournal.commdpi.comeeer.org.

Wastewater: Industrial and domestic discharges are significant contributors to the presence of phthalate (B1215562) esters (PAEs) like DIDP in wastewater researchgate.net. Conventional wastewater treatment plants (WWTPs) are not specifically designed to completely remove micropollutants, leading to their persistence in treated wastewater effluents eeer.org.

Surface Water: Micropollutants, including plasticizers, are frequently found in surface water bodies such as rivers, lakes, and reservoirs, often receiving direct effluent from WWTPs nih.govmdpi.comeeer.org. The U.S. Environmental Protection Agency (EPA) expects the main environmental exposure pathway for DIDP to be its release into surface water, followed by subsequent deposition into sediment epa.govregulations.govepa.gov.

Groundwater: Potential sources of DIDP in groundwater include wastewater effluents, land-applied biosolids, and landfill leachates epa.govepa.gov. DIDP can enter groundwater through interactions with contaminated surface water epa.govepa.gov. However, due to its low water solubility and strong adsorption to organic matter in soils and sediments, DIDP is generally expected to be immobile in soil and groundwater environments epa.gov. Its migration to groundwater from these sources is considered unlikely, and limited persistence is anticipated unless anoxic conditions are present epa.gov.

Volatilization and Aerosol Particle Association

Bioaccumulation, Biotransformation, and Trophic Transfer

Bioaccumulation Potential in Aquatic Organisms

Diisodecyl phthalate exhibits a high octanol-water partition coefficient (log KOW), with reported values ranging from 8.8 to 10.36, and a commonly cited value of approximately 10.21. mst.dkepa.gov This high lipophilicity suggests a potential for bioaccumulation in organisms. The water solubility of DIDP is very low, typically less than 0.001 mg/L. mst.dk

Experimental data on the bioconcentration factor (BCF) for DIDP in aquatic organisms indicate varying levels of uptake. For molluscs, specifically Mytilus edulis, BCF values up to 3977 and 2998 have been reported. mst.dk In crustaceans like Daphnia magna, BCF values ranged from 90 to 147. mst.dk For carp (B13450389) (Cyprinus carpio), a BCF of less than 3.6 to less than 14.4 was found. mst.dk While fish BCF values were determined through direct analysis, BCFs for Daphnia and mussels utilized radiolabelling, meaning these values reflect both the parent DIDP and any metabolites containing the labelled carbon. canada.ca Despite its high log KOW, DIDP is considered to have a low potential to bioaccumulate in aquatic organisms, based on a calculated BCF of 1.29 L/kg. epa.govepa.gov However, it has been measured in various aquatic species, confirming its bioavailability. canada.cacanada.ca

| Organism | BCF Value | Exposure Concentration (µg/L) | Reference |

|---|---|---|---|

| Molluscs (Mytilus edulis) | 3977, 2998 | 4.4, 41.7 | mst.dk |

| Crustaceans (Daphnia magna) | 90, 128, 147 | 100.4, 32.6, 9.6 | mst.dk |

| Carp (Cyprinus carpio) | <3.6 to <14.4 | 0.1-1.0 | mst.dk |

| Fish (calculated) | 1.29 L/kg | N/A | epa.gov |

Evidence of Biotransformation in Environmental Species

Biotransformation plays a significant role in the environmental fate of phthalate esters, including DIDP. mst.dk During metabolism, ester hydrolysis of DIDP can lead to the formation of hydrolytic monoesters, which are primary metabolites. nih.gov These monoesters can then undergo further oxidation reactions to produce secondary metabolites. nih.gov In human biological monitoring studies, secondary metabolites of DIDP are often detected at higher levels than primary metabolites, indicating rapid further transformation. nih.gov

The metabolic capability of organisms to biotransform phthalate esters generally increases with increasing trophic levels. mst.dk Studies suggest that the extent of phthalate ester biotransformation increases in the order: molluscs < crustaceans < fish. mst.dk This biotransformation can limit the accumulation of phthalates in aquatic and terrestrial food chains. mst.dk Terrestrial species are also reported to have the capacity to metabolize phthalate substances. epa.gov

Potential for Trophic Transfer and Biomagnification in Food Chains

Biomagnification refers to the increase in concentration of a substance in the tissues of organisms at successively higher levels in a food chain. wikipedia.org For a substance to biomagnify, it typically needs to be persistent, have low rates of internal degradation or excretion, and be highly soluble in fats. wikipedia.org

High molecular weight phthalate esters, such as DIDP, have generally been shown not to biomagnify through the food web. cpsc.gov Instead, their tissue concentrations tend to decrease with increasing trophic position, a phenomenon sometimes referred to as biodilution. cpsc.gov A study assessing the bioaccumulation of high molecular weight phthalate diesters in an aquatic food web, including 18 marine species, found that DIDP did not biomagnify. cpsc.gov The food-web magnification factor (FWMF) for this compound was determined to be 0.44, where an FWMF greater than 1.0 indicates biomagnification and less than 1.0 indicates biodilution. cpsc.gov This finding is consistent with laboratory fish bioaccumulation studies where rainbow trout fed a DIDP-spiked diet showed limited bioaccumulation, with a lipid-normalized biomagnification factor (BMF) of 0.1 and a rapid tissue elimination half-life of 1 day. cpsc.gov

While empirical and modeled data suggest low bioaccumulation and biomagnification potential for DIDP, its detection in various aquatic species confirms its bioavailability and implies that some degree of trophic transfer is possible. canada.cacanada.ca However, the available evidence indicates that DIDP is unlikely to biomagnify significantly in food chains due to biotransformation. mst.dkcpsc.gov

Environmental Degradation Mechanisms

Biodegradation Pathways and Microbial Involvement

Biodegradation is considered the primary removal mechanism for DIDP in aquatic and terrestrial environments. canada.ca DIDP is generally considered readily biodegradable under most aerobic aquatic and terrestrial conditions. epa.gov Studies show that DIDP can achieve greater than 99% primary biodegradation under aerobic conditions in water and 88% to over 99% ready biodegradation. epa.gov In activated sludge under aerobic conditions, biodegradation rates of 90% in 9 days and 97% in 12 days have been reported, with a half-life of 0.77 days. epa.gov

The biodegradation pathway for phthalates typically involves sequential hydrolysis of the ester linkages. canada.cacanada.ca The first hydrolytic step forms a mono-alkyl phthalate ester (MPE), such as monoisodecyl phthalate. canada.cacanada.caepa.gov The MPE can then undergo further ester hydrolysis to form phthalic acid, which subsequently degrades to benzoic acid and ultimately to carbon dioxide. canada.cacanada.ca Microorganisms, including Bacillus sp., have been shown to biodegrade DIDP under aerobic conditions. epa.gov Complete mineralization of phthalate esters often involves the metabolic synergy of multiple microorganisms. repositorioinstitucional.mx

While aerobic biodegradation is efficient, information on DIDP degradation under anaerobic conditions is limited. canada.ca Data for structurally similar substances like diisononyl phthalate (DINP) suggest that anaerobic biodegradation may proceed more slowly, potentially resulting in half-lives exceeding one year. canada.ca In sediment-water systems, a very low primary biodegradation of DIDP has been observed under aerobic conditions. mst.dk

| Environment/Test | Degradation Extent/Half-life | Timeframe | Conditions | Reference |

|---|---|---|---|---|

| OECD 301C test | 42% degradation | 14 days | Ready biodegradability | mst.dk |

| OECD 301C test | 30-100% degradation | 14 days | Ready biodegradability | mst.dk |

| Aquatic (primary biodegradation) | >99% | N/A | Aerobic | epa.gov |

| Aquatic (ready biodegradation) | 88 to >99% | 28 days | Aerobic | epa.gov |

| Activated Sludge | 90% | 9 days | Aerobic | epa.gov |

| Activated Sludge | 97% | 12 days | Aerobic | epa.gov |

| Activated Sludge | Half-life: 0.77 days | N/A | Aerobic | epa.gov |

| SCAS test (primary degradation) | 68% (average daily) | 3-week acclimation | Acclimated inoculum | mst.dk |

| Die-away test (primary degradation) | >90% | 9 days | Acclimated inoculum | mst.dk |

Photolysis and Other Abiotic Degradation Processes

Abiotic degradation processes for DIDP include hydrolysis and photolysis. Hydrolysis of DIDP is predicted to occur slowly at ambient temperatures. epa.gov The estimated hydrolysis half-life at neutral pH and 25°C is approximately 3.4 years. mst.dknih.gov This suggests that hydrolysis is not a significant degradation route for DIDP in the aquatic environment. mst.dk

Photodegradation, particularly indirect photolysis through reaction with atmospheric hydroxyl radicals, is expected to be the predominant removal mechanism for DIDP in the air. canada.ca The estimated photodegradation half-life in the atmosphere is around 0.2 days mst.dk or 7.68 hours. epa.gov However, in aquatic and soil environments, photodegradation is generally considered insignificant due to low light intensity. mst.dkmst.dk While photolysis may be an important pathway for abiotic degradation of phthalates in waters, particularly at increased temperatures, for DIDP specifically, it is expected to be insignificant in the aquatic environment. mst.dkresearchgate.net

| Process | Estimated Half-life | Environment | Reference |

|---|---|---|---|

| Hydrolysis | 3.4 years | Neutral pH, 25°C (aquatic) | mst.dknih.gov |

| Photodegradation | 0.2 days | Atmosphere | mst.dk |

| Photodegradation | 7.68 hours | Atmosphere | epa.gov |

Human Exposure Assessment and Toxicokinetics of Diisodecyl Phthalate

Routes and Sources of Human Exposure

Human exposure to DIDP can occur through various pathways, primarily oral ingestion, dermal absorption, and inhalation. cpsc.govgreenfacts.org

Oral Ingestion: Dietary Intake and Dust Ingestion

Oral ingestion represents a significant route of exposure to DIDP, encompassing both dietary intake and the ingestion of contaminated indoor dust. cpsc.govgreenfacts.org

DIDP can migrate into food and beverages from packaging materials and processing equipment that contain the plasticizer. greenfacts.orggreenfacts.orgnih.gov While some studies have indicated that DIDP is not detectable in food, other research highlights the potential for contamination from packaging. nih.gov For instance, levels of several phthalate (B1215562) metabolites, including those related to DIDP, have been measured in milk and milk products, such as infant formula. cpsc.gov However, in specific analyses of raw milk, pasteurized and homogenized milk, yogurt with fruit, and reconstituted or liquid infant formula from various global regions, DIDP was detected at less than five µg/kg or below the limit of detection. cpsc.gov Dietary exposure to DIDP has been estimated to be significantly below established tolerable daily intake levels. foodpackagingforum.org

DIDP can be gradually released from consumer products into indoor environments, where it settles on surfaces and accumulates in dust and air. ca.govca.gov Ingestion of contaminated indoor dust is a recognized exposure pathway, particularly for children. ca.govca.gov Studies have shown that the levels of DIDP in house dust can vary. For example, in Stockholm, levels of DIDP in dust ranged from 0.1 to 0.6 µg/g. diva-portal.org

Table 3: Estimated Daily Intake of DIDP from Dust Ingestion

| Population Group | Estimated Daily Intake from Dust Ingestion (ng/kg bw) | Reference |

| 21-month-old child | 2 | diva-portal.org |

| Adult | 0.1 | diva-portal.org |

Food Packaging and Contamination

Dermal Absorption: Personal Care Products and Consumer Goods

Dermal absorption occurs through direct skin contact with products containing DIDP. cpsc.govgreenfacts.orggreenfacts.orgnih.gov DIDP is used in various types of plastic consumer products, including certain polyvinyl chloride (PVC) tubing, materials found in automobile interiors, garden hoses, raincoats, binders, storage cases, tile flooring, shower curtains, and bath mats. ca.govca.gov It is also found in other non-PVC products such as paints, printing inks, rubbers, latex, and adhesives. nih.gov While the information provided by Australian industry on DIDP use did not indicate its presence in cosmetic or personal care products, and overseas information suggests it is not used in cosmetics, phthalates in general are present in a wide range of consumer products, including some personal care products and fragrances. industrialchemicals.gov.aunih.govecostore.combcerp.orgobservatoireprevention.org Human patch tests with undiluted DIDP showed no signs of irritation in a small group of subjects. cpsc.gov The dermal absorption of DIDP is considered to be low. industrialchemicals.gov.aunih.govgreenfacts.orgeuropa.eu

Inhalation: Indoor and Occupational Air

Inhalation is another route of human exposure to DIDP, occurring in both indoor and occupational settings. cpsc.govgreenfacts.orggreenfacts.orgnih.gov DIDP can accumulate in indoor air as it is gradually released from consumer products. ca.govca.gov Due to its low vapor pressure, inhalation exposure to DIDP primarily involves airborne particles or aerosols carrying the compound, rather than vapor at room temperatures. greenfacts.orggreenfacts.org

Occupational exposure to DIDP can occur via inhalation and dermal routes during its manufacture, during the production of DIDP-containing products (e.g., calendering, extruding, injection molding), and during the use of end products such as coatings, adhesives, or inks. cpsc.govgreenfacts.org The amount of DIDP in PVC formulations typically ranges from 20-40%, but can be as high as 55%. In end products, the concentration can vary significantly, from less than 1% to over 50%. greenfacts.orggreenfacts.org

Table 4: Estimated Daily Intake of DIDP from Dust Inhalation

| Population Group | Estimated Daily Intake from Dust Inhalation (ng/kg bw) | Reference |

| 21-month-old child | 0.01 | diva-portal.org |

| Adult | Lower than child (2.2-fold lower than 21-month-old child) | diva-portal.org |

In Utero and Lactational Exposure Pathways

Exposure to DIDP can occur during prenatal development and through lactation. nih.govnih.govca.govca.govbcerp.orgepa.goveverycrsreport.comeuropa.eu DIDP is capable of passing from mother to baby during pregnancy. ca.govca.gov Studies in rats have shown that lactational exposure can contribute to reduced weight gain in pups. nih.govepa.goveuropa.eu Cross-fostering studies have demonstrated that postnatal body weight effects observed in pups were reversible once postnatal exposure to DIDP via the dams ceased. europa.eu Phthalates, including DIDP, have been detected in human breast milk, indicating a potential lactational transfer pathway. nih.govbcerp.org Studies of amniotic fluid have also documented exposure to multiple phthalates for human fetuses. everycrsreport.com

Biomonitoring Methodologies for Diisodecyl Phthalate Metabolites

Human biomonitoring studies frequently employ metabolites of high molecular weight phthalates, including DIDP, as biomarkers to evaluate human exposure fishersci.nlwikidata.org. These methodologies focus on identifying specific and sensitive biomarkers and quantifying them in various human biological matrices.

Identification of Specific and Sensitive Biomarkers of Exposure

Phthalates undergo rapid metabolism in the human body, and their metabolites serve as effective biomarkers of exposure fishersci.nlwikidata.org. During Phase I biotransformation, DIDP undergoes ester hydrolysis to form hydrolytic monoesters, such as monoisodecyl phthalate (MiDP) fishersci.nlwikipedia.org. These primary metabolites are further oxidized to produce secondary, oxidative metabolites fishersci.nl. For DIDP, key oxidative metabolites identified include mono-hydroxy-isodecyl phthalate (MHiDP), mono-carboxy-isononyl phthalate (MCiNP), and mono-oxo-isodecyl phthalate (MOiDP) .

Research indicates that oxidative metabolites are more sensitive biomarkers of exposure to DIDP than the primary monoester, MiDP fishersci.nl. This is because the simple monoesters account for a minor fraction (2% or less) of the dose excreted in urine, while secondary, oxidized metabolites are the main forms excreted . For instance, MCiNP has been identified as a major metabolite excreted in urine, suggesting its utility as a valuable biomarker .

Quantification in Human Biological Matrices

Analytical methods, such as ultrahigh-performance liquid chromatography–electrospray ionization-tandem mass spectrometry (UHPLC–ESI-MS/MS), have been developed and validated for the simultaneous quantification of DIDP and its major metabolites in biological samples .

Urine is the most common and preferred matrix for human biomonitoring of phthalate exposure due to ease of collection, larger sample volumes, higher metabolite concentrations, and reduced potential for contamination by parent diesters nih.gov. Studies analyzing human urine samples have consistently detected oxidative metabolites of DIDP, indicating prevalent exposure within the general population wikipedia.org.

In a study of 129 human urine samples, the hydrolytic monoester MiDP was not detected, whereas oxidative metabolites were frequently present wikipedia.org. MCiNP, MHiDP, and MOiDP were detected in 98%, 96%, and 85% of samples, respectively wikipedia.org. Their concentrations ranged from below 0.25 ng/mL up to 334.5 ng/mL for MCiNP, 589.0 ng/mL for MHiDP, and 127.3 ng/mL for MOiDP wikipedia.org. These findings underscore that MCiNP, MHiDP, and MOiDP are superior biomarkers for DIDP exposure assessment compared to MiDP .

Data from the U.S. National Health and Nutrition Examination Survey (NHANES) indicate that the median concentration of MCiNP at a population level is approximately 2.7 µg/L fishersci.nlnih.gov. Furthermore, available biomonitoring data suggest that infants and children generally exhibit higher levels of phthalate exposure than adults fishersci.nlnih.gov.

Table 1: Detection Frequency and Concentration Ranges of DIDP Metabolites in Human Urine wikipedia.org

| Metabolite | Detection Frequency (%) | Concentration Range (ng/mL) |

| Mono-carboxy-isononyl phthalate (MCiNP) | 98 | < 0.25 – 334.5 |

| Mono-hydroxy-isodecyl phthalate (MHiDP) | 96 | < 0.25 – 589.0 |

| Mono-oxo-isodecyl phthalate (MOiDP) | 85 | < 0.25 – 127.3 |

| Monoisodecyl phthalate (MiDP) | Not detected | Not detected |

Phthalate metabolites, including those of DIDP, can be detected in blood, serum, and plasma, although typically at much lower concentrations and with lower detection rates compared to urine nih.govnih.govoup.com. While general phthalate metabolites have been measured in serum and seminal plasma, specific quantitative data for DIDP metabolites in these matrices are less extensively reported in human studies compared to urinary data nih.govoup.com. Studies have shown that for some phthalates (e.g., DEHP, DiNP), secondary carboxylated metabolites correlate better between urine and serum levels than primary metabolites, suggesting their utility as serum markers oup.complos.org. The reproducibility of metabolite measurements has been found to be good in both plasma and serum, with plasma showing slightly better stability plos.orgchem960.com.

Phthalates and their metabolites are known to cross the placental barrier and have been detected in human amniotic fluid nih.govbioscientifica.comresearchgate.neteuropa.euuni.lu. This indicates potential prenatal exposure to these compounds bioscientifica.comuni.lu. Similarly, phthalates and their metabolites have been found in breast milk, signifying transference via lactation in mammals nih.govbioscientifica.comuni.lufishersci.ca. While these studies confirm the presence of phthalate metabolites in these vulnerable matrices, specific quantitative data for DIDP metabolites in human amniotic fluid and breast milk are limited nih.govbioscientifica.comfishersci.ca.

Urinary Metabolite Profiling

Human Toxicokinetics and Metabolism

This compound is rapidly and extensively metabolized in the body . The primary metabolic pathway involves the hydrolysis of the ester bonds to form the monoester, monoisodecyl phthalate (MiDP) fishersci.nlwikipedia.org. Subsequently, MiDP undergoes further oxidative metabolism, primarily through ω- and ω-1 oxidation of its side chains, leading to the formation of more polar secondary metabolites such as MHiDP, MCiNP, and MOiDP fishersci.nl. These oxidative products are then largely conjugated, predominantly with glucuronic acid, to form glucuronide conjugates, which facilitates their excretion fishersci.nl.

The rapid metabolism of DIDP ensures that it does not bioaccumulate significantly in the human body fishersci.nlwikidata.org. The major routes of excretion for DIDP metabolites are via urine and feces wikipedia.org. Toxicokinetic studies in animals, which are often used to infer human toxicokinetics, show that DIDP and its major metabolites are distributed in various tissues and that the conjugated forms are significantly quantified in plasma, urine, and feces . The rapid metabolism and excretion kinetics mean that urinary levels of secondary metabolites are consistently higher than those of primary metabolites, making them more reliable indicators of recent exposure fishersci.nlwikidata.org.

Toxicological Investigations of Diisodecyl Phthalate in Biological Systems

Genotoxicity and Carcinogenicity Assessments

Toxicological evaluations of diisodecyl phthalate (B1215562) have included assessments of its potential to induce genetic mutations and carcinogenic effects.

In Vitro and In Vivo Mutagenicity Studies

Table 1: Summary of Mutagenicity Study Results for Diisodecyl Phthalate

| Study Type | Test System | Result | Citation |

| In vitro Bacterial Mutation Assay | Bacteria (with/without metabolic activation) | Negative | industrialchemicals.gov.auscbt.comcpsc.govbelmagumusel.com |

| In vitro Mouse Lymphoma Assay | Mouse lymphoma cells | Negative | industrialchemicals.gov.auscbt.com |

Clastogenicity Evaluations

Clastogenicity, the ability of a substance to cause chromosomal damage, has also been assessed for DIDP. In vivo, DIDP has been found to be non-clastogenic in mouse micronucleus assays. industrialchemicals.gov.auscbt.combelmagumusel.comepa.gov While the majority of genotoxicity tests for DIDP have been negative, one of two in vitro cell transformation assays showed a positive result for transforming potential. industrialchemicals.gov.aucpsc.gov

Carcinogenic Potential and Relevance to Human Health

Long-term carcinogenicity studies specifically for DIDP are generally not available. scbt.com However, an increase in the incidence of hepatocellular tumors in rats, linked to peroxisome proliferation, has been anticipated based on observations with similar compounds like di-(2-ethylhexyl) phthalate (DEHP) and di-isononyl phthalate (DINP). scbt.com It is important to note that the carcinogenic effects associated with peroxisome proliferators are largely considered species-specific to rodents, with humans being significantly less responsive or refractory to such effects. scbt.com

Reproductive and Developmental Toxicity (DART) Studies

Investigations into the reproductive and developmental toxicity of DIDP have been conducted to understand its effects on fertility, reproductive organs, and offspring development.

Effects on Fertility and Reproductive Organs

Reproductive toxicity studies in rats have indicated that this compound does not adversely affect reproductive structure or function. scbt.com There is no evidence to suggest that DIDP causes impairment of fertility. industrialchemicals.gov.auindustrialchemicals.gov.au In two-generation reproductive toxicity studies in rats, the No Observed Adverse Effect Level (NOAEL) for fertility was determined to be in the range of 427-927 mg/kg body weight/day. industrialchemicals.gov.au Furthermore, repeat dose studies in rats, even at doses up to 2000 mg/kg body weight/day, did not report any testicular lesions. industrialchemicals.gov.au The National Toxicology Program (NTP) concluded that there is negligible concern for reproductive toxicity in exposed adults, as studies in rats at high exposure levels showed no adverse reproductive effects. nih.gov

Table 2: Reproductive and Developmental Toxicity Findings for this compound in Rats

| Endpoint | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Observed Effects | Citation |

| Fertility | Two-generation | 427-927 | Not observed | No effect on reproductive structure or function | industrialchemicals.gov.auscbt.com |

| Pup Survival & Growth | Two-generation | 38-44 (pregnancy), 52-114 (lactation) | 134-352 | Reduced pup survival and growth, more pronounced in F2 generation | industrialchemicals.gov.auscbt.com |

| Developmental Toxicity (Skeletal) | Prenatal developmental | 40-100 | Not specified | Effects on developing skeletal system (rudimentary lumbar ribs, supernumerary cervical ribs) | industrialchemicals.gov.auscbt.com |

| Male Reproductive Organs (Offspring) | Developmental studies | ≥ 1000 | Not observed | Little influence on male reproductive organs of offspring | jst.go.jp |

| Spermatocyte Formation (Parental) | Two-generation | Not specified | 211-405 | Delayed formation of spermatocytes | jst.go.jp |

Male Reproductive System Integrity

Regarding the male reproductive system, studies indicate that DIDP has a limited impact. Compared to shorter-chain phthalates such as dibutyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP), DIDP demonstrates lower toxicity towards male reproductive organs. jst.go.jp Specifically, even at high doses of 1000 mg/kg/day or more, no adverse effects on the male reproductive organs of offspring were observed in rat studies. jst.go.jp While DIDP at certain exposure levels (LOAELs of 211-405 mg/kg/day) was noted to delay the formation of spermatocytes in parental animals, this effect did not translate to adverse outcomes in the male reproductive organs of their offspring. jst.go.jp Furthermore, no overt endocrine disruption related to the reproductive system was observed in studies considered by the EU report on DIDP. scbt.com

The National Toxicology Program (NTP) Center for the Evaluation of Risks to Human Reproduction (CERHR) concluded that while oral exposure of pregnant rats to high doses of DIDP (200 and 1000 mg/kg body weight/day) can adversely affect fetal development, there is minimal concern for developmental effects in human fetuses and children at current estimated exposure levels. nih.gov The U.S. Environmental Protection Agency (EPA) has identified developmental toxicity as the most sensitive health concern for DIDP. epa.gov Adverse effects on pup survival and growth were observed in two-generation reproductive toxicity studies in rats, with NOAELs ranging from 38-44 mg/kg/day during pregnancy and 52-114 mg/kg/day during lactation. scbt.com Developmental toxicity in prenatal studies in rats, based on effects on the developing skeletal system, had a NOAEL of 40-100 mg/kg/day. scbt.com However, studies also indicate that DIDP is neither teratogenic nor a selective developmental toxicant. nih.gov

Anogenital Distance Alterations

Dose-Response Relationships and Concept of No Observed Adverse Effect Levels (NOAELs)

Dose-response relationships are fundamental in toxicology, illustrating how the magnitude of a biological response correlates with the dose of an exposure. The No Observed Adverse Effect Level (NOAEL) is a critical concept derived from these studies, representing the highest experimental dose of a substance at which no statistically or biologically significant adverse effects are observed in the exposed population compared to a control group nih.gov. Establishing NOAELs is crucial for risk assessment, providing a basis for determining safe exposure limits.

Studies investigating the toxicity of this compound (DIDP) in animal models have identified various NOAELs depending on the endpoint and duration of exposure. In repeated dose oral studies in rats, increased liver weights and lipid metabolism in the liver were observed at doses of 120 mg/kg body weight/day and above, with a reported NOAEL of 60 mg/kg body weight/day for these systemic effects atamanchemicals.com. For kidney effects, a NOAEL of 170 mg/kg/day was reported for male rats, with relative kidney weights significantly increased at higher doses nih.gov.

In terms of developmental toxicity, an increased incidence of fetal variations, specifically rudimentary lumbar ribs and supernumerary cervical ribs, was noted in a rat developmental study at 1000 mg/kg body weight/day. However, in the absence of more severe developmental toxicity, a developmental NOAEL of 500 mg/kg body weight/day on a per litter basis was determined atamanchemicals.com. Other sources report developmental NOAELs ranging from 40 to 100 mg/kg/day based on effects on the developing skeletal system nih.gov. A decrease in survival indices in two-generation studies led to an EU report concluding DIDP as a developmental toxicant, with a NOAEL of 33 mg/kg/day for this endpoint nih.gov.

Reproductive toxicity studies for DIDP in rats have indicated no impairment of fertility, with NOAELs for fertility determined at 427-927 mg/kg body weight/day atamanchemicals.com. While increased liver and kidney weights were observed in parental animals and reduced pup survival was more pronounced in the F2 pup generation in two-generation reproduction studies, no testicular lesions were reported in repeat dose studies in rats at doses up to 2000 mg/kg body weight/day atamanchemicals.com. The European Food Safety Authority (EFSA) Panel on Food Contact Materials, based on a two-generation reproductive toxicity study, established a NOAEL of 33 mg DIDP/kg body weight/day for decreased survival in the F2 offspring umweltprobenbank.de.

The table below summarizes key NOAELs for this compound:

| Endpoint (Species) | NOAEL (mg/kg bw/day) | Reference |

| Systemic Toxicity (Liver) (Rat) | 60 | atamanchemicals.com |

| Systemic Toxicity (Kidney) (Male Rat) | 170 | nih.gov |

| Developmental Toxicity (Skeletal Variations) (Rat) | 500 | atamanchemicals.com |

| Developmental Toxicity (Pup Survival) (Rat) | 33 | nih.govumweltprobenbank.de |

| Fertility (Rat) | 427-927 | atamanchemicals.com |

Comparative Developmental and Reproductive Toxicity Across Phthalate Esters

The developmental and reproductive toxicity profiles of phthalate esters vary significantly, often influenced by the length and branching of their alkyl side chains labsolu.cauni.lu. This compound (DIDP), a high molecular weight phthalate, exhibits a distinct toxicological profile when compared to lower molecular weight phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Butyl benzyl (B1604629) phthalate (BBP).

Research indicates that exposure of pregnant dams to relatively high doses of DIDP can lead to abnormal development of the fetal skeleton and reduced weight gain and survival of pups in rats umweltprobenbank.de. In some instances, DIDP exposure was also associated with abnormalities of the urinary tract umweltprobenbank.de. However, the scientific evidence suggests that DIDP does not adversely affect human reproduction umweltprobenbank.de. Two-generation reproduction studies with DIDP in rats showed increased liver and kidney weights in parental animals and reduced pup survival, particularly in the F2 pup generation, but no evidence of impairment of fertility or testicular lesions in repeat dose studies at high doses atamanchemicals.com.

In contrast, shorter-chain phthalates like BBP, DBP, and DEHP are known to induce stronger toxicities against the reproductive organs of male offspring labsolu.ca. The NOAELs for these shorter-chain phthalates are generally lower than those for longer-chain phthalates such as DIDP, Diisononyl phthalate (DINP), and Di-n-octyl phthalate (DNOP) labsolu.ca. For instance, DEHP and DBP have demonstrated stronger toxicity toward male reproductive organs, with lower LOAELs compared to DIDP, DINP, and BBP labsolu.ca. While DIDP has been reported to delay the formation of spermatocytes in parents at certain doses, no effects on the male reproductive organs of offspring were found even at high doses (e.g., 1000 mg/kg/day or more) labsolu.ca.

This comparative analysis highlights that while DIDP can induce developmental effects, particularly skeletal variations and reduced pup survival, its impact on male reproductive organ development is less pronounced compared to certain lower molecular weight phthalates.

| Phthalate Ester | Key Developmental/Reproductive Effects | Comparative Potency (Male Reproductive Organs) |

| This compound (DIDP) | Abnormal fetal skeleton, reduced pup weight/survival, urinary tract abnormalities; no fertility impairment. atamanchemicals.comumweltprobenbank.de | Lower potency on male offspring reproductive organs compared to short-chain phthalates. labsolu.ca |

| Di(2-ethylhexyl) phthalate (DEHP) | Male reproductive toxicity, developmental toxicity. nih.gov | Stronger toxicity to male reproductive organs of offspring. labsolu.ca |

| Dibutyl phthalate (DBP) | Developmental toxicity, female and male reproductive toxicity. | Stronger toxicity to male reproductive organs of offspring. labsolu.ca |

| Butyl benzyl phthalate (BBP) | Developmental toxicity, male reproductive toxicity. | Stronger toxicity to male reproductive organs of offspring. labsolu.ca |

| Diisononyl phthalate (DINP) | Reduced testicular weight of offspring (at high doses). labsolu.ca | Lower potency on male offspring reproductive organs compared to short-chain phthalates. labsolu.ca |

| Di-n-octyl phthalate (DNOP) | Developmental effects (skeletal variations); no effect on female or male reproductive organs at high doses. labsolu.ca | Lower potency on male offspring reproductive organs compared to short-chain phthalates. labsolu.ca |

Endocrine Disrupting Potential of Diisodecyl Phthalate

Evaluation of Estrogen, Androgen, Thyroid, and Steroidogenesis (EATS) Pathways

The evaluation of DIDP across the EATS pathways has largely indicated a limited or lack of significant endocrine activity, particularly concerning apical outcomes observed in in vivo studies. nih.govtoxstrategies.com

Estrogenic Activity Assessment (In Vitro and In Vivo)

In Vitro Assessment: In vitro mechanistic data have consistently shown that DIDP exhibits no significant estrogenic activity. High-throughput assays, such as ToxCast, indicated no effect of DIDP on Estrogen Receptor (ER) and estrogen-related receptor (ERR) binding. researchgate.net Furthermore, various in vitro assays, including ER transactivation and ER-mediated cell proliferation assays conducted in cell lines like MCF-7, ZR-75, Hela (up to 10-5 M DIDP), and MVLN (up to 20 mg/L DIDP), as well as yeast (up to 10-3 M DIDP), did not reveal any DIDP-related estrogenic effects. researchgate.netindustrialchemicals.gov.au Studies have reported that DIDP consistently showed no estrogenic activity in both current and previous in vitro assays, with very weak or no competition for estrogen receptor binding (Relative Binding Affinity (RBA) <0.02%) compared to 17β-estradiol. mdpi.comkoreascience.kr

Table 1: Summary of Estrogenic Activity of Diisodecyl Phthalate (B1215562) (DIDP)

| Assessment Type | Endpoint | DIDP Finding | Reference |

| In Vitro | ER/ERR Binding (ToxCast HT) | No effect | researchgate.net |

| ER Transactivation | No effect | researchgate.net | |

| ER-mediated Cell Proliferation | No effect | researchgate.net | |

| Estrogenic Activity (general) | Consistently no activity | mdpi.com | |

| ER Binding Competition (RBA) | Very weak or no competition (<0.02%) | koreascience.kr | |

| In Vivo | Uterotrophic Assay | No estrogenic response | industrialchemicals.gov.au |

| Vaginal Cornification Assay | No estrogenic response | industrialchemicals.gov.au | |

| Apical Outcomes | Limited or lack of estrogen-related outcomes | nih.govtoxstrategies.com |

Androgenic Pathway Perturbations (In Vitro and In Vivo)

In Vitro Assessment: In vitro investigations into the androgen pathway have shown a general lack of endocrine activity for DIDP. This includes results from ToxCast high-throughput assays. toxstrategies.com Furthermore, receptor gene assays using Chinese hamster ovary (CHO) cells to characterize the activities of human androgen receptors (AR) indicated that DIDP did not exhibit androgenic or anti-androgenic activity up to concentrations of 10-5 M. industrialchemicals.gov.au

In Vivo Assessment: In vivo studies have also largely concluded that DIDP does not significantly perturb the androgen pathway. DIDP exposure did not lead to adverse outcomes related to the disruption of the androgen pathway in adult male rodents. toxstrategies.com Crucially, in utero exposure to DIDP did not result in adverse reproductive outcomes or changes in anogenital distance in offspring, nor were consistent changes in fetal testosterone (B1683101) biosynthesis observed. toxstrategies.com Studies evaluating ex vivo testicular testosterone production and gene expression found no effects attributed to DIDP, suggesting an absence of anti-androgenic activity, unlike some other phthalates. industrialchemicals.gov.au Consequently, DIDP is considered unlikely to disrupt the androgen pathway during development. nih.gov

Table 2: Summary of Androgenic Activity of Diisodecyl Phthalate (DIDP)

| Assessment Type | Endpoint | DIDP Finding | Reference |

| In Vitro | Androgen Pathway Activity (ToxCast HT) | Lack of endocrine activity | toxstrategies.com |

| AR Activity (CHO cell assay) | No androgenic/anti-androgenic activity | industrialchemicals.gov.au | |

| In Vivo | Androgen Pathway Disruption (adult male rodents) | No adverse outcomes | toxstrategies.com |

| Reproductive Outcomes (in utero exposure) | No adverse effects (e.g., anogenital distance) | toxstrategies.com | |

| Fetal Testosterone Biosynthesis | No consistent changes | toxstrategies.com | |

| Testicular Testosterone Production (ex vivo) | No effect | industrialchemicals.gov.au |

Thyroid Hormone System Modulation

Mechanistic/In Vitro Studies: Mechanistic data, particularly from in vitro studies, provide some insights. There is evidence that DIDP can induce the liver pregnane (B1235032) X receptor (PXR). nih.govresearchgate.net Furthermore, in vitro studies using FRTL-5 rat thyroid follicular cells demonstrated that DIDP, at concentrations between 10-4 M and 10-3 M, significantly enhanced iodide uptake by regulating the sodium/iodide symporter (NIS), without inducing cytotoxicity. researchgate.net

Table 3: Summary of Thyroid Hormone System Modulation by this compound (DIDP)